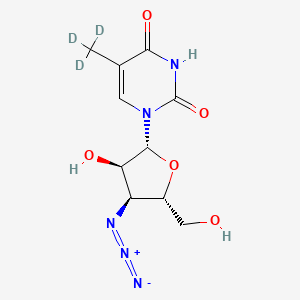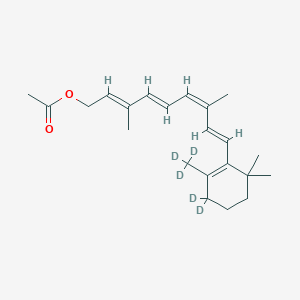
2alpha-Hydroxy Zidovudine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 2 is a fascinating chemical entity with a wide range of applications in various fields such as chemistry, biology, medicine, and industry. It is known for its unique chemical properties and reactivity, making it a valuable compound for scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Compound 2 can be achieved through several methods. One common approach involves the reduction of water under pressure and at elevated temperatures using carbon (usually coke), methane, or higher-molecular-weight hydrocarbons . Another method includes the ozonization of alkenes and hydration of alkynes . Additionally, the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones using inorganic reagents such as chromium trioxide and potassium permanganate is also a viable route .
Industrial Production Methods
In industrial settings, Compound 2 is often produced through large-scale chemical processes that ensure high yield and purity. These methods typically involve the use of advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Compound 2 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes and ketones.
Reduction: It can be reduced to form primary and secondary alcohols.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include chromium trioxide, potassium permanganate, and dimethyl sulfoxide . The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, primary alcohols, and secondary alcohols .
Scientific Research Applications
Compound 2 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It plays a role in biochemical studies and cellular processes.
Medicine: It is investigated for its potential therapeutic effects and drug development.
Industry: It is utilized in the production of plastics, pharmaceuticals, and other industrial materials .
Mechanism of Action
The mechanism of action of Compound 2 involves its interaction with specific molecular targets and pathways. It can modulate protein-protein interactions and influence gene expression through its effects on transcription factors . The compound’s biochemical interactions lead to various pharmacological effects, which are crucial for its applications in drug discovery and development .
Properties
Molecular Formula |
C10H13N5O5 |
|---|---|
Molecular Weight |
286.26 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-7(17)6(13-14-11)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7-,9-/m1/s1/i1D3 |
InChI Key |
DVRKESVZZVYJRB-WIPLPDDKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)

